pGlu-Pro-Val-paranitroanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

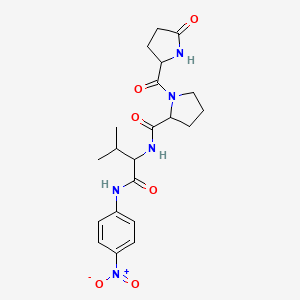

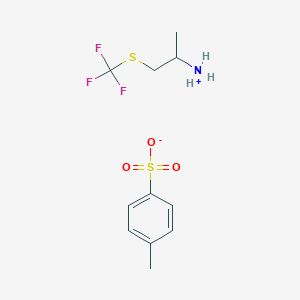

pGlu-Pro-Val-paranitroanilida es un compuesto sintético con la fórmula molecular C21H27N5O6 y un peso molecular de 445,47 g/mol . Es conocido por sus aplicaciones en investigación bioquímica, particularmente como sustrato en ensayos enzimáticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de pGlu-Pro-Val-paranitroanilida implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión del grupo paranitroanilida. El proceso típicamente comienza con la protección de los grupos amino para evitar reacciones secundarias no deseadas. Los aminoácidos protegidos se acoplan luego utilizando reactivos de acoplamiento peptídico como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de una base como N-metilmorfolina (NMM). Después de que la cadena peptídica se ensambla, los grupos protectores se eliminan y se introduce el grupo paranitroanilida.

Métodos de Producción Industrial

La producción industrial de pGlu-Pro-Val-paranitroanilida sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

pGlu-Pro-Val-paranitroanilida experimenta diversas reacciones químicas, incluyendo:

Hidrólisis: El enlace peptídico puede ser hidrolizado por enzimas proteolíticas, liberando el grupo paranitroanilida.

Reducción: El grupo nitro puede ser reducido a un grupo amino utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El grupo nitro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.

Reactivos y Condiciones Comunes

Hidrólisis: Hidrólisis enzimática utilizando proteasas específicas.

Reducción: Gas hidrógeno con un catalizador de paladio.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados

- pGlu-Pro-Val y paranitroanilina. pGlu-Pro-Val-paraaminoanilida.

Sustitución: Varios anilidos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

pGlu-Pro-Val-paranitroanilida se utiliza ampliamente en la investigación científica, particularmente en los siguientes campos:

Química: Como sustrato en ensayos enzimáticos para estudiar la actividad de la proteasa.

Biología: En la investigación de la cinética y los mecanismos enzimáticos.

Industria: Utilizado en la producción de kits de diagnóstico y reactivos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de pGlu-Pro-Val-paranitroanilida involucra su papel como sustrato para las enzimas proteolíticas. Cuando el enlace peptídico es hidrolizado por la enzima, se libera el grupo paranitroanilida, que puede detectarse espectrofotométricamente. Esto permite a los investigadores medir la actividad enzimática y estudiar la cinética enzimática .

Comparación Con Compuestos Similares

Compuestos Similares

pGlu-Phe-Leu-paranitroanilida: Otro sustrato peptídico utilizado en ensayos enzimáticos.

Metoxisuccinil-Ala-Ala-Pro-Val-paranitroanilida: Un sustrato para la elastasa de leucocitos humanos.

Gly-Pro-paranitroanilida: Utilizado en el estudio de la actividad de la dipeptidil peptidasa.

Unicidad

pGlu-Pro-Val-paranitroanilida es única debido a su secuencia peptídica específica, que la convierte en un sustrato adecuado para ciertas proteasas. Su grupo paranitroanilida permite una fácil detección y cuantificación de la actividad enzimática, lo que la convierte en una herramienta valiosa en la investigación bioquímica .

Propiedades

IUPAC Name |

N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYIMWXQGNDTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)